Thalidomide-5-PEG3-NH2 hydrochloride is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker and an amine group, forming a hydrochloride salt. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). Thalidomide-5-PEG3-NH2 hydrochloride acts as a cereblon ligand, which is essential for recruiting the cereblon protein in PROTAC technology, enabling selective degradation of target proteins within cells.
Thalidomide-5-PEG3-NH2 hydrochloride is classified as a small molecule drug and a chemical probe in research settings. It is derived from thalidomide, a compound originally introduced in the 1950s as a sedative and later associated with severe teratogenic effects. The compound's ability to modulate protein degradation pathways has led to its repurposing in cancer and inflammatory disease treatments. The specific classification of this compound under chemical databases includes its CAS number 2761385-81-1, which provides a unique identifier for regulatory and research purposes.
The synthesis of thalidomide-5-PEG3-NH2 hydrochloride involves several key steps:
The molecular formula of thalidomide-5-PEG3-NH2 hydrochloride is , with a molecular weight of approximately 441.9 g/mol. The structure consists of a thalidomide core linked to a PEG chain via an amine group. The presence of the amine allows for further functionalization, which is crucial for its role in PROTAC technology.
The structural representation can be described as follows:
Thalidomide-5-PEG3-NH2 hydrochloride is involved in various chemical reactions:
Key reagents used in the synthesis include:
Thalidomide-5-PEG3-NH2 hydrochloride primarily targets cereblon, a component of an E3 ubiquitin ligase complex. Its mechanism involves:
This mechanism highlights its utility in therapeutic applications aimed at degrading oncogenic proteins or those involved in inflammatory pathways.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures that could affect its structural integrity .
Thalidomide-5-PEG3-NH2 hydrochloride has significant scientific applications:
Thalidomide and its derivatives function as molecular glues that selectively reprogram the E3 ubiquitin ligase CRL4CRBN (Cullin-RING ligase complex with cereblon substrate receptor). The crystallographic analysis reveals that the glutarimide moiety of thalidomide inserts into a conserved tri-tryptophan pocket (Trp380, Trp386, and Trp400 in human CRBN) within the thalidomide-binding domain (TBD), forming hydrogen bonds with His378 and Van der Waals contacts with surrounding hydrophobic residues [2] [8]. This binding induces a conformational shift in CRBN’s β-hairpin loop (G-loop), creating a neo-interface that enables recruitment of non-native substrates like IKZF1/3 transcription factors [1].
The (S)-enantiomer of thalidomide exhibits ~10-fold stronger binding affinity (Kd ≈ 250 nM) to CRBN compared to the (R)-enantiomer (Kd ≈ 2.5 µM), as demonstrated by deuterium-stabilized binding assays and isothermal titration calorimetry [4]. This enantioselectivity arises from the relaxed conformation of the (S)-glutarimide ring, which optimally positions the phthalimide group for solvent exposure while the glutarimide nitrogen forms a coplanar interaction with Trp382 [4] [8]. The binding event allosterically reprograms the E3 ligase, enabling the degradation of neosubstrates containing a C-terminal β-hairpin structure complementary to the drug-induced CRBN surface [1].
Table 1: Binding Parameters of Thalidomide Derivatives with CRBN
Compound | Kd (nM) | Key Interactions | Structural Effect |
---|---|---|---|
(S)-Thalidomide | 250 ± 30 | H-bonds: His378, Trp382; Hydrophobic: Trp386/400 | G-loop rearrangement |
(R)-Thalidomide | 2500 ± 210 | Weak H-bond: Trp382; Reduced hydrophobic contact | Minimal G-loop shift |
Lenalidomide | 178 ± 15 | Enhanced H-bond network | Expanded neo-interface |
Pomalidomide | 157 ± 12 | Additional amide H-bond | Stabilized β-sheet recruitment |
The triethylene glycol (PEG3) linker in Thalidomide-5-PEG3-NH2 hydrochloride serves as a critical spacer between the CRBN-binding thalidomide moiety and the amine-functionalized warhead. This 12-atom chain (molecular formula: C19H24ClN3O7) provides optimal distance (~15–20 Å) and dynamic flexibility to facilitate ternary complex formation between CRBN, the target protein, and the PROTAC molecule [3] [5]. Computational studies indicate that PEG3’s ether oxygen atoms form transient hydrogen bonds with solvent molecules, reducing aggregation propensity while maintaining conformational entropy essential for induced protein-protein interactions [5].
Compared to rigid alkyl or aryl linkers, PEG3’s balanced flexibility enables a 3.5-fold increase in degradation efficiency (DC50) for BRD4 degraders, as validated by cellular ubiquitination assays [5]. The linker length directly influences proteasomal engagement: Shorter spacers (<8 atoms) impede ternary complex formation due to steric clashes, while longer spacers (>24 atoms) reduce degradation efficiency by enabling non-productive folding that mispositions the target lysine residues away from the E2-ubiquitin transfer machinery [3] [9]. PEG3’s hydrophilicity also enhances aqueous solubility (logP reduction by 1.8 units vs. alkyl analogs), critical for oral bioavailability of PROTACs [7].
Table 2: Impact of Linker Attributes on PROTAC Efficacy
Linker Type | Optimal Length | Degradation Efficiency (DC50) | Key Advantages |
---|---|---|---|
PEG3 | 12 atoms | 74–142 nM (EML4-ALK degraders) | Balanced flexibility/solubility |
Alkyl | 6–10 atoms | 220–500 nM | Synthetic simplicity |
Aryl | Rigid planar | >500 nM | Reduced entropic penalty |
Linker-free | N/A | 125–2100 nM (context-dependent) | Low molecular weight |
The primary amine (–NH2) at the PEG3 terminus enables site-specific bioconjugation to electrophilic groups on target protein ligands. This amine group (pKa ≈ 7.5–8.5) exhibits enhanced nucleophilicity versus lysine ε-amines (pKa ≈ 10.5), allowing selective modification at physiological pH through:
The terminal amine’s positioning minimizes interference with CRBN binding, as confirmed by crystallographic studies showing unoccupied solvent space around Thalidomide-5’s phthalimide ring [2] [8]. Conjugation efficiency exceeds 85% for warheads containing carboxylates, activated esters, or carbonyls, enabling modular synthesis of PROTACs like dBET1 (BRD4 degrader) [5]. Post-conjugation, the protonatable amine hydrochloride salt enhances aqueous stability during storage and maintains solubility in biological matrices [7].
Table 3: Bioconjugation Strategies for Terminal Amine
Reaction Type | Conditions | Conjugate Bond | Selectivity |
---|---|---|---|
NHS ester acylation | pH 7.2–7.4, 25°C | Amide | >90% vs. lysines |
Reductive amination | pH 6.5–7.0, NaBH3CN | Secondary amine | 80–85% |
Isothiocyanate | pH 8.5–9.0, 4°C | Thiourea | 75–80% |
Aldehyde condensation | pH 7.4, no catalyst | Imine (reversible) | 70% |
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